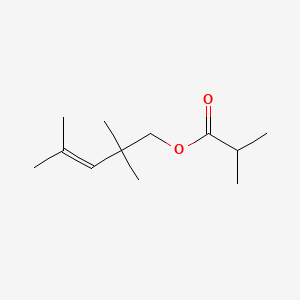

2,2,4-Trimethylpentenyl 2-methylpropanoate

CAS No.: 37822-74-5

Cat. No.: VC18410547

Molecular Formula: C12H22O2

Molecular Weight: 198.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37822-74-5 |

|---|---|

| Molecular Formula | C12H22O2 |

| Molecular Weight | 198.30 g/mol |

| IUPAC Name | 2,2,4-trimethylpent-3-enyl 2-methylpropanoate |

| Standard InChI | InChI=1S/C12H22O2/c1-9(2)7-12(5,6)8-14-11(13)10(3)4/h7,10H,8H2,1-6H3 |

| Standard InChI Key | SVFCYIJQNSHBGU-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(=O)OCC(C)(C)C=C(C)C |

Introduction

Chemical Identification and Structural Features

Nomenclature and Synonyms

The systematic IUPAC name for this compound is 2,2,4-trimethylpent-3-enyl 2-methylpropanoate, reflecting its branched alkyl chain and ester functional group . Alternative designations include 2,2,4-trimethylpent-3-enyl isobutyrate and Propanoic acid, 2-methyl-, 2,2,4-trimethylpentenyl ester . Regulatory identifiers include the European Community (EC) number 222-490-7 and DSSTox Substance ID DTXSID30956400 .

Molecular Structure

The compound’s structure comprises a pentenyl backbone substituted with methyl groups at positions 2, 2, and 4, esterified with 2-methylpropanoic acid (isobutyric acid). Key structural descriptors include:

| Property | Value | Source |

|---|---|---|

| SMILES | CC(C)C(=O)OCC(C)(C)C=C(C)C | |

| InChIKey | SVFCYIJQNSHBGU-UHFFFAOYSA-N | |

| Rotatable bond count | 5 | |

| Topological polar SA | 26.3 Ų |

The presence of a double bond in the pentenyl moiety (between C3 and C4) introduces geometric isomerism, though specific stereochemical data remain unreported in available literature .

Physicochemical Properties

Thermodynamic Parameters

Experimental and computed properties highlight the compound’s stability and reactivity profile:

| Property | Value | Method/Source |

|---|---|---|

| Density (20°C) | 0.885 g/cm³ | Experimental |

| Boiling Point | 240.4°C at 760 mmHg | Experimental |

| Flash Point | 75.7°C | Closed-cup |

| XLogP3 | 4.0 | Computed |

| Vapor Pressure (25°C) | 0.029 mmHg | Estimated |

The relatively high boiling point and moderate lipophilicity (LogP = 3.178) suggest utility in non-polar solvents or as a plasticizer intermediate.

Spectroscopic Characteristics

While experimental spectral data (e.g., NMR, IR) are absent in public databases, the computed molecular weight (198.162 Da) and exact mass align with high-resolution mass spectrometry standards. The compound’s refractive index (1.441) indicates moderate optical activity, potentially relevant for chromatographic applications.

Synthesis and Industrial Production

Historical Synthetic Routes

Early syntheses involved acid-catalyzed esterification of 2,2,4-trimethylpent-3-en-1-ol with isobutyric acid, as detailed by Baltz et al. (1965) . Schwenk and Becker (1972) optimized yields using Dean-Stark traps to remove water, achieving conversions exceeding 85% .

Modern Methodologies

Contemporary approaches leverage catalytic systems:

-

Heterogeneous catalysis: Zeolite-based catalysts reduce side reactions like olefin isomerization .

-

Enzymatic esterification: Lipases (e.g., Candida antarctica) enable room-temperature synthesis, though scalability remains challenging .

Applications and Functional Utility

Industrial Uses

While direct applications are sparsely documented, structural analogs suggest roles in:

-

Fragrance industry: Branched esters often impart fruity or floral notes, though odor thresholds for this compound are uncharacterized .

-

Polymer additives: Potential as a plasticizer or stabilizer due to high boiling point and compatibility with polyolefins .

Research Applications

The compound serves as a model substrate in studies of:

-

Ester hydrolysis kinetics: Effects of branching on reaction rates .

-

Catalytic hydrogenation: Selective reduction of the pentenyl double bond .

Comparative Analysis with Structural Analogs

2,2,4-Trimethylpentyl 2-Methylpropanoate (CAS 36679-74-0)

The saturated analog lacks the pentenyl double bond, resulting in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume